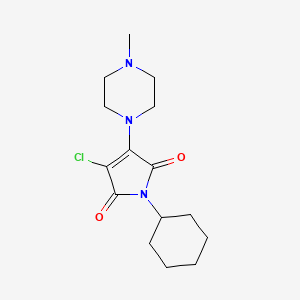
Aspirin-Calcium
Übersicht
Beschreibung
Aspirin is a widely used and well-known drug, with a long history of use for its analgesic, antipyretic and anti-inflammatory properties. It is also known as acetylsalicylic acid, and is one of the most commonly used drugs in the world. Aspirin is a member of the class of drugs known as non-steroidal anti-inflammatory drugs (NSAIDs). In recent years, aspirin has been studied for its potential role in the prevention and treatment of cancer, heart disease, stroke and Alzheimer's disease. In addition, aspirin has been investigated for its potential use in the treatment of osteoporosis and other bone diseases. Aspirin calcium is a new form of aspirin, which has been developed to provide improved absorption and bioavailability of the drug.
Wissenschaftliche Forschungsanwendungen
Primäre Prävention Atherosklerotischer Herz-Kreislauf-Erkrankungen
Aspirin-Calcium wurde in Bezug auf seine Rolle bei der primären Prävention Atherosklerotischer Herz-Kreislauf-Erkrankungen (ASCVD) untersucht. Untersuchungen deuten darauf hin, dass Koronararterien-Kalziumwerte (CAC) Personen ohne ASCVD identifizieren können, die am wahrscheinlichsten von einer Aspirintherapie profitieren {svg_1} {svg_2}.
Koronararterien-Kalziumscanning
This compound wurde in Verbindung mit dem Koronararterien-Kalziumscanning verwendet, um Personen zu identifizieren, die wahrscheinlich einen Netto-Nutzen aus einer Aspirintherapie zur primären Prävention von ASCVD ziehen {svg_3}.
Bewertung des Blutungsrisikos
Studien haben gezeigt, dass ein zunehmender Koronararterien-Kalzium sowohl mit Blutungsereignissen als auch mit ASCVD-Ereignissen verbunden war {svg_4} {svg_5}. Diese Informationen können verwendet werden, um das Blutungsrisiko bei Personen zu beurteilen, die eine Aspirintherapie in Erwägung ziehen.
Modulation der Kalziumkanalaktivitäten
This compound wurde in Bezug auf seine Auswirkungen auf die Kalziumkanalaktivitäten untersucht {svg_6}. Diese Forschung könnte Auswirkungen auf eine Vielzahl von Erkrankungen haben, bei denen Kalziumkanäle eine Schlüsselrolle spielen.
Wirkmechanismus
Target of Action
Aspirin calcium, also known as calcium aspirin, primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins , which are involved in inflammation, pain, and fever .
Mode of Action
Aspirin calcium exerts its effects by irreversibly inhibiting the COX enzymes . It does this by acetylating a serine residue in the active site of the COX enzyme . This inhibition results in decreased production of prostaglandins and thromboxanes . Unlike other non-steroidal anti-inflammatory drugs (NSAIDs), aspirin’s inhibition of COX is irreversible, leading to a lasting effect .
Biochemical Pathways
The primary biochemical pathway affected by aspirin calcium is the prostaglandin synthesis pathway . By inhibiting COX enzymes, aspirin calcium reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects . Additionally, aspirin calcium can affect calcium signaling, particularly in cancer cells .
Pharmacokinetics
The pharmacokinetics of aspirin calcium involves its absorption, distribution, metabolism, and elimination (ADME). Aspirin is known to be distributed via the blood circulatory system . .
Result of Action
The molecular and cellular effects of aspirin calcium’s action include reduced inflammation, pain, and fever due to decreased prostaglandin production . In addition, aspirin calcium has been shown to have chemopreventive and apoptosis-inducing effects in cancer cells .
Action Environment
Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of aspirin calcium. For instance, coronary artery calcium (CAC) scores can be used to guide aspirin therapy in high-risk patients . Higher CAC is associated with both atherosclerotic cardiovascular disease (ASCVD) and bleeding events, and aspirin use was estimated to result in net harm in individuals at low (<5%) and intermediate (5%-20%) 10-year ASCVD risk and net benefit in those at high (≥20%) ASCVD risk .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Aspirin calcium involves the reaction of salicylic acid with calcium hydroxide to form calcium salicylate, which is then reacted with acetic anhydride to form Aspirin calcium.", "Starting Materials": [ "Salicylic acid", "Calcium hydroxide", "Acetic anhydride" ], "Reaction": [ "Step 1: Salicylic acid is reacted with calcium hydroxide in a 1:1 molar ratio in the presence of water to form calcium salicylate.", "Step 2: The resulting calcium salicylate is then reacted with acetic anhydride in a 1:1 molar ratio in the presence of a catalyst such as sulfuric acid to form Aspirin calcium.", "Step 3: The Aspirin calcium is then purified through recrystallization using a suitable solvent such as ethanol or methanol." ] } | |
CAS-Nummer |
69-46-5 |
Molekularformel |
C18H14CaO8 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
calcium;2-acetyloxybenzoate |
InChI |
InChI=1S/2C9H8O4.Ca/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
KRALOLGXHLZTCW-UHFFFAOYSA-L |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Ca+2] |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Ca+2] |
Andere CAS-Nummern |
69-46-5 |
Synonyme |
2-(Acetyloxy)benzoic Acid Acetylsalicylic Acid Acetysal Acid, Acetylsalicylic Acylpyrin Aloxiprimum Aspirin Colfarit Dispril Easprin Ecotrin Endosprin Magnecyl Micristin Polopirin Polopiryna Solprin Solupsan Zorprin |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


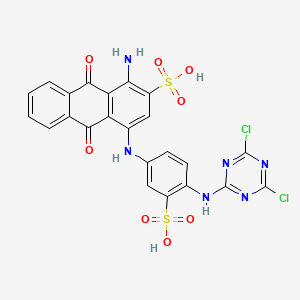
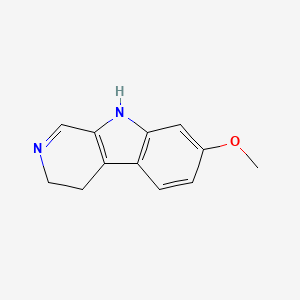
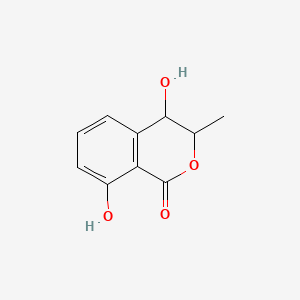

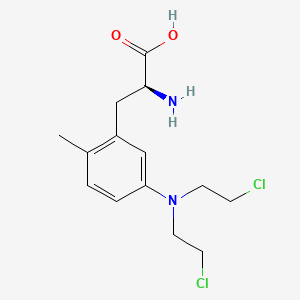
![5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B1197421.png)
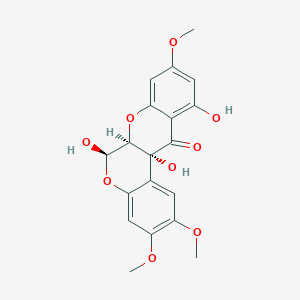
![2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1197423.png)
![(5R,6R)-3-(2-acetamidoethenylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1197424.png)
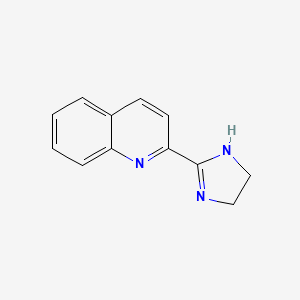
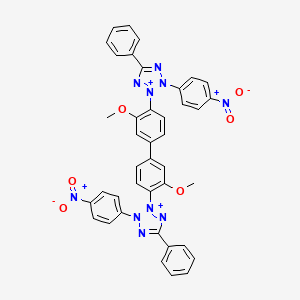
![2-Pyridinecarboxylic acid [2-(2,3-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1197432.png)
